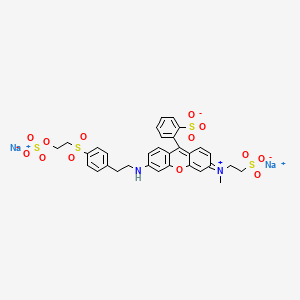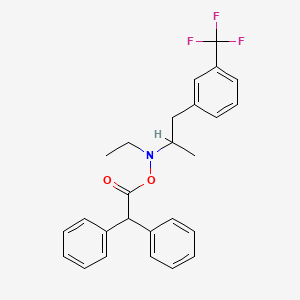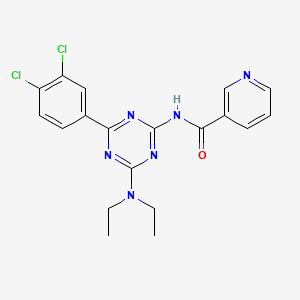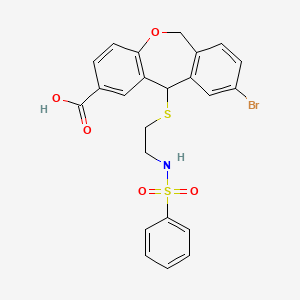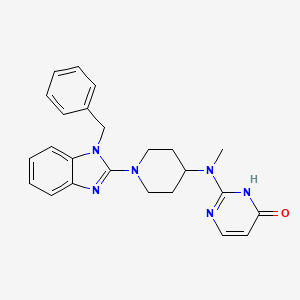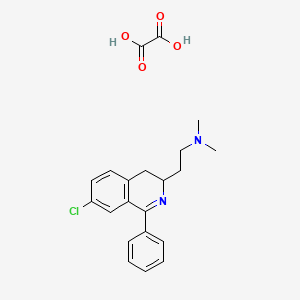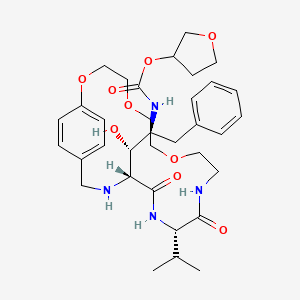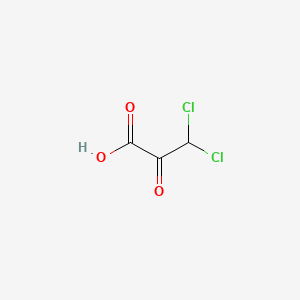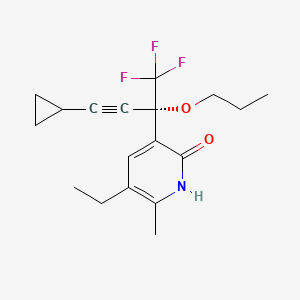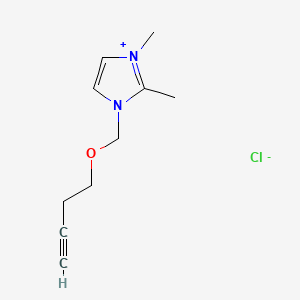
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride is a unique organic compound belonging to the imidazolium family This compound is characterized by its imidazolium core, substituted with a butynyloxy group at the 1-position and methyl groups at the 2 and 3 positions The chloride ion serves as the counterion
Preparation Methods
The synthesis of 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride typically involves a multi-step process. One common method starts with the alkylation of 2,3-dimethylimidazole with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to introduce the methyl groups at the 2 and 3 positions. Finally, the chloride ion is introduced by reacting the intermediate with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The butynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide exchange reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halide salts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on enzymes, inhibiting their activity. The butynyloxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride can be compared with other imidazolium-based compounds such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the butynyloxy group, making it less reactive in certain chemical reactions.
1-Ethyl-3-methylimidazolium chloride: Also lacks the butynyloxy group and has different physical and chemical properties.
1-((2-Hydroxyethyl)methyl)-2,3-dimethyl-1H-imidazolium chloride: Contains a hydroxyethyl group instead of a butynyloxy group, leading to different reactivity and applications.
Properties
CAS No. |
117983-00-3 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(but-3-ynoxymethyl)-2,3-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C10H15N2O.ClH/c1-4-5-8-13-9-12-7-6-11(3)10(12)2;/h1,6-7H,5,8-9H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
WRAWITQXAAHSQI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1COCCC#C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


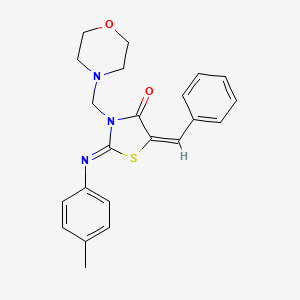


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
